

Spectroscopic Profile of 4-Nitrodiphenylamine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **4-Nitrodiphenylamine** (CAS No. 836-30-6), a compound of interest in various chemical and pharmaceutical research fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering key data in structured tables and outlining the experimental methodologies for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ¹H and ¹³C NMR spectral data for **4-Nitrodiphenylamine**.

¹H NMR Spectral Data

The ¹H NMR spectrum of **4-Nitrodiphenylamine** provides information about the chemical environment of its hydrogen atoms.

Table 1: ¹H NMR Chemical Shifts (δ) for **4-Nitrodiphenylamine**



Solvent	Chemical Shift (ppm)	Assignment
CDCl ₃	8.082	Aromatic Protons
7.50 - 7.03	Aromatic Protons	
6.933	Aromatic Protons	-
6.50	NH Proton	_
DMSO-d ₆	9.28	NH Proton
8.091	Aromatic Protons	
7.37	Aromatic Protons	-
7.26	Aromatic Protons	-
7.09	Aromatic Protons	_
7.08	Aromatic Protons	_

Note: Assignments are based on typical chemical shift ranges and may require further 2D NMR analysis for definitive confirmation.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.

Table 2: Predicted ¹³C NMR Chemical Shifts for **4-Nitrodiphenylamine**

Carbon Atom	Predicted Chemical Shift (ppm)
C-NO ₂	140 - 150
C-NH	135 - 145
Aromatic C-H	110 - 130
Aromatic C (unsubstituted ring)	120 - 130



Note: Experimental ¹³C NMR data for neutral **4-Nitrodiphenylamine** is not readily available in public databases. The listed values are predictions based on established chemical shift ranges for similar aromatic compounds. For the deprotonated anion in DMSO, refer to E. Barchiesi, S. Bradamante, G.A. Pagani, J. Chem. Soc. Perkin II 1091 (1987).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Characteristic IR Absorption Peaks for 4-Nitrodiphenylamine

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3300	N-H Stretch	Secondary Amine
3100 - 3000	C-H Stretch	Aromatic
1600 - 1585	C=C Stretch	Aromatic Ring
1550 - 1475	N-O Asymmetric Stretch	Nitro Group
1500 - 1400	C=C Stretch	Aromatic Ring
1360 - 1290	N-O Symmetric Stretch	Nitro Group
1335 - 1250	C-N Stretch	Aromatic Amine

Note: The IR spectrum of **4-Nitrodiphenylamine** can be obtained from various spectral databases such as the Sadtler Research Laboratories IR Grating Collection.[1] The values presented are characteristic ranges and may vary slightly based on the experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems.

Table 4: UV-Vis Absorption Maxima (λmax) for **4-Nitrodiphenylamine** in Alcohol[1]



λmax (nm)	Molar Absorptivity (log ε)
228	3.82
258	3.98
391	4.29

Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic experiments cited.

NMR Spectroscopy Protocol (Solution State)

- Sample Preparation:
 - Weigh approximately 5-20 mg of 4-Nitrodiphenylamine for ¹H NMR or 20-50 mg for ¹³C
 NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
 - Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.
 - Transfer the filtered solution into a standard 5 mm NMR tube.
 - Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.



- Acquire the spectrum using appropriate pulse sequences and acquisition parameters (e.g., number of scans, relaxation delay).
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase the resulting spectrum.
 - Reference the spectrum to the TMS signal (0 ppm).
 - Integrate the signals to determine the relative proton ratios.

FT-IR Spectroscopy Protocol (KBr Pellet Method)

- Sample Preparation:
 - Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture.
 - In an agate mortar, grind 1-2 mg of 4-Nitrodiphenylamine with approximately 100-200 mg of the dried KBr until a fine, homogeneous powder is obtained.
 - Place the powder mixture into a pellet die.
 - Press the powder under high pressure (typically several tons) using a hydraulic press to form a transparent or translucent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.



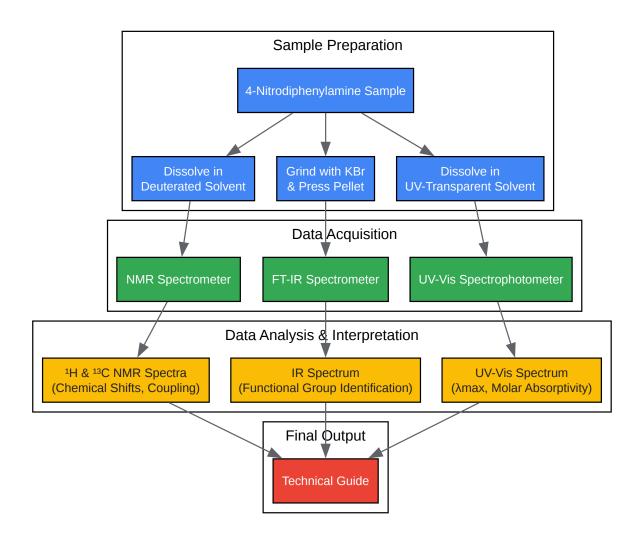
UV-Vis Spectroscopy Protocol

- Sample Preparation:
 - Prepare a stock solution of 4-Nitrodiphenylamine of a known concentration in a UVtransparent solvent (e.g., ethanol or methanol).
 - Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (typically an absorbance between 0.1 and 1.0).
- Data Acquisition:
 - Use a dual-beam UV-Vis spectrophotometer.
 - Fill a cuvette with the pure solvent to be used as a reference.
 - Fill a matched cuvette with the sample solution.
 - Place the reference and sample cuvettes in the appropriate holders in the spectrophotometer.
 - Scan the sample over the desired wavelength range (e.g., 200-800 nm).
- Data Analysis:
 - The resulting spectrum will show absorbance as a function of wavelength.
 - Identify the wavelengths of maximum absorbance (λmax).
 - Calculate the molar absorptivity (ε) at each λmax using the Beer-Lambert law (A = εbc),
 where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the solution.

Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectral data of **4-Nitrodiphenylamine**.





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Spectral Data Workflow

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References

1. spectrabase.com [spectrabase.com]



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